1-(2-Fluorobenzyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

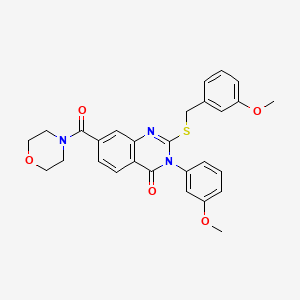

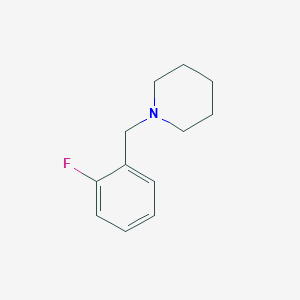

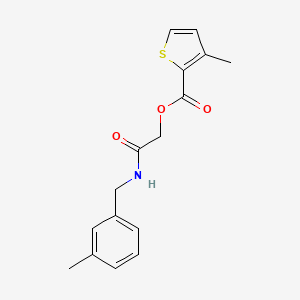

1-(2-Fluorobenzyl)piperidine is a chemical compound with the molecular formula C12H16FN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . The compound is used in the pharmaceutical industry and is present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

The synthesis of 1-(2-Fluorobenzyl)piperidine and its derivatives has been reported in the literature . For instance, piperidine was reacted with various fluorine-containing benzylchlorides and benzylbromides in the presence of triethylamine in benzene at reflux temperature for 24 hours to form corresponding mono-(2-fluorobenzyl)piperidine .Molecular Structure Analysis

The molecular structure of 1-(2-Fluorobenzyl)piperidine is established by employing 1H NMR, 13C NMR, and mass spectral analysis . The average mass of the molecule is 193.260 Da .Chemical Reactions Analysis

The chemical reactions involving 1-(2-Fluorobenzyl)piperidine have been studied. For instance, it has been reported that piperidine reacted with various fluorine-containing benzylchlorides and benzylbromides to form mono-(2-fluorobenzyl)piperidine .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Fluorobenzyl)piperidine include its molecular formula (C12H16FN), average mass (193.260 Da), and monoisotopic mass (193.126678 Da) .科学的研究の応用

Radioligands and Imaging Agents

Development of Radioligands : Studies have focused on synthesizing and evaluating derivatives of 1-(2-Fluorobenzyl)piperidine for use as radioligands. For example, the compound 4-FDP, an analog of donepezil, was synthesized for potential use in acetylcholinesterase (AChE) studies, although it showed nonspecific distribution in brain regions, indicating limitations for in vivo AChE studies (Lee et al., 2000).

PET Imaging Agents : The synthesis of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors was explored. However, these radiotracers demonstrated poor brain penetration and significant defluorination, limiting their effectiveness (Labas et al., 2011).

Pharmaceutical Development

Anti-Tubercular Agents : The 2,4-diaminoquinazoline class, including N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, was identified as an effective inhibitor of Mycobacterium tuberculosis growth. This class has been extensively evaluated for tuberculosis drug discovery (Odingo et al., 2014).

Anticancer Agents : Certain 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives have been investigated for their antibacterial, antifungal, and anticancer activities. They demonstrated promising antiproliferative and antimigrative activities against various cancer cell lines (Binici et al., 2021).

Histone Deacetylase Inhibitors : Spiro[chromane‐2,4′‐piperidine] derivatives, including those with 4-fluorobenzyl groups, have been developed as novel histone deacetylase (HDAC) inhibitors. These compounds showed promising in vitro antiproliferative activities and improved in vivo antitumor activity in an HCT‐116 xenograft model (Thaler et al., 2012).

Inotropic Agents : Compounds like 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide have shown positive inotropic activity, potentially useful for developing heart-related medications (Liu et al., 2009).

Safety and Hazards

将来の方向性

Piperidines, including 1-(2-Fluorobenzyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of diseases, may yield important leads .

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZUDBRHFKCOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)

![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)

![2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2521786.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2521794.png)

![(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2521795.png)